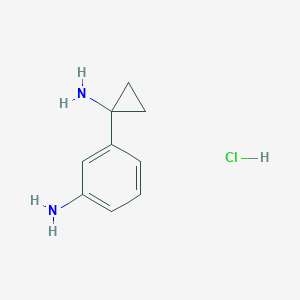

3-(1-Aminocyclopropyl)aniline hydrochloride

Description

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(1-aminocyclopropyl)aniline;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H |

InChI Key |

SQZMPOCDWMORKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Aniline Derivatives

One common approach involves the cyclopropanation of substituted aromatic amines via carbene transfer reactions, typically using diazocompounds or metal-catalyzed processes:

- Diazomethane or diazo compounds are used to generate carbenes in situ, which then insert into aromatic rings or amino groups, forming cyclopropane rings.

- Metal catalysts such as copper or rhodium complexes facilitate the carbene transfer, enhancing regioselectivity and yield.

Synthesis of Cyclopropylamine Derivatives

Alternatively, cyclopropylamine derivatives can be synthesized via the Simmons–Smith reaction , which involves:

- Reacting diiodomethane (CH2I2) with zinc-copper couple in the presence of aniline derivatives.

- This method allows for regioselective formation of cyclopropylamines attached to aromatic rings.

Formation of the Acyl Azide Intermediate via Curtius Rearrangement

The core of the synthesis relies on the Curtius rearrangement , which converts acyl azides into amines through thermal decomposition. The preparation of acyl azides is a critical step, with two main pathways:

From Acid Chlorides

- Carboxylic acids are converted into acid chlorides using reagents like thionyl chloride or oxalyl chloride .

- The acid chlorides are then reacted with sodium azide to produce acyl azides.

From Esters and Hydrazides

- Esters undergo conversion to hydrazides via treatment with hydrazine .

- Hydrazides are then reacted with nitrous acid to yield acyl azides.

Table 1 summarizes these methods:

| Method | Starting Material | Reagent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid chloride route | Carboxylic acid | Thionyl chloride / Oxalyl chloride | Reflux, inert atmosphere | High yield, straightforward | Sensitive to moisture, possible decomposition |

| Ester to hydrazide | Ester | Hydrazine | Reflux in ethanol | Suitable for sensitive esters | Longer reaction time, lower yield |

Curtius Rearrangement to Obtain the Amine

Once the acyl azide is prepared, it undergoes thermal decomposition :

- Heating the acyl azide induces rearrangement , releasing nitrogen gas and forming an isocyanate.

- The isocyanate intermediate is then hydrolyzed or reacted with ammonia to produce the primary amine, 3-(1-Aminocyclopropyl)aniline .

Typical Conditions

- Reactions are performed at elevated temperatures (around 80–120°C).

- Solvents like benzene , toluene , or ethyl acetate are used.

- The process can be conducted intramolecularly or intermolecularly depending on the substrate.

Conversion to the Hydrochloride Salt

The free amine is then quaternized with hydrochloric acid :

- Dissolving the amine in an appropriate solvent (ethanol or methanol).

- Adding excess hydrochloric acid to form the hydrochloride salt .

- Crystallization from suitable solvents yields This compound as a stable, isolable salt.

Summary of the Preparation Methodology

| Step | Description | Reagents / Conditions | Notes |

|---|---|---|---|

| Cyclopropanation | Formation of cyclopropylamine derivative | Carbene source (diazocompounds), metal catalyst | Regioselective, controlled conditions |

| Acyl azide synthesis | From acid chloride or ester hydrazide | Acid chloride + NaN3, or ester + hydrazine + nitrous acid | Functional group compatibility critical |

| Curtius rearrangement | Thermal decomposition | Elevated temperature, inert solvent | Involves nitrogen evolution |

| Amine isolation | Hydrolysis of isocyanate | Water or dilute acid | Purification by crystallization |

| Salt formation | Acid-base reaction | Hydrochloric acid | Crystallization of hydrochloride salt |

Research Findings and Data Tables

Research by Ghosh et al. (2018) emphasizes the importance of functional group compatibility and mechanistic understanding in the Curtius rearrangement, which is applicable here for synthesizing the amino cyclopropane derivative. The study details the reaction pathways, intermediates, and conditions that optimize yield and purity.

Patents and synthesis reports (e.g., CN102276478A) describe the practical synthesis of 3-aminoaniline hydrochloride via similar pathways, highlighting the efficiency of converting aromatic amines through acyl azides and rearrangement steps.

Scientific Research Applications

3-(1-Aminocyclopropyl)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aniline moiety can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Substituent Diversity: Cyclopropane Derivatives: Both 3-(1-aminocyclopropyl)aniline and 4-(1-methylcyclopropyl)aniline hydrochlorides incorporate cyclopropane rings. However, the former has an unsubstituted cyclopropane at the meta position, while the latter includes a methyl group on the cyclopropane at the para position, increasing steric bulk . The phenylsulfonyl variant showed 91% synthesis yield but failed to form triazine-based inhibitors .

Synthesis Challenges: The phenylsulfonyl analog required reflux in ethanol/HCl for 24 hours, highlighting stability under acidic conditions .

Physicochemical Properties: Molecular Weight: The cyclopropane derivatives (148–183 g/mol) are lighter than sulfonyl or fluorophenoxy analogs (219–315 g/mol), affecting solubility and bioavailability. Melting Points: Only N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride reported a high melting point (156°C), likely due to its rigid conjugated system .

Biological Relevance :

- Sulfonyl derivatives were explored as dihydrofolate reductase inhibitors but faced limitations in further derivatization . Cyclopropane-containing amines are understudied but may offer unique steric and electronic profiles for targeting enzymes or receptors.

Biological Activity

3-(1-Aminocyclopropyl)aniline hydrochloride, with the CAS number 1266212-00-3, is a compound of interest in medicinal chemistry due to its unique structural features that combine an aniline moiety with a cyclopropyl group. This combination potentially enhances its biological activity, making it a candidate for various therapeutic applications.

| Property | Details |

|---|---|

| CAS No. | 1266212-00-3 |

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.7 g/mol |

| Purity | 91% |

| Origin of Product | United States |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-secretase (BACE1), which is crucial in the development of Alzheimer's disease treatments .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on efficacy against various pathogens remain limited.

- Neuroprotective Effects : As a BACE1 inhibitor, it may play a role in neuroprotection by preventing the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation associated with Alzheimer's disease .

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Notably:

- Inhibition of BACE1 : A study demonstrated that derivatives of this compound showed significant inhibition of BACE1 activity, with some analogs exhibiting low nanomolar potency. This positions them as promising candidates for further development in Alzheimer's therapeutics .

- ADME Properties : Research on related compounds highlighted challenges in absorption, distribution, metabolism, and excretion (ADME), particularly regarding P-glycoprotein (P-gp) mediated efflux which affects bioavailability .

- Photochemical Conversion : Another investigation into aminocyclopropane derivatives indicated potential pathways for converting these compounds into more biologically active forms through photochemical methods .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Aniline | Simple aromatic amine | Limited biological activity |

| Cyclopropylamine | Contains cyclopropyl group | Moderate biological effects |

| N-phenylcyclopropylamine | Combines features of both | Enhanced activity compared to simpler analogs |

The presence of both cyclopropyl and aniline groups in this compound allows for unique interactions that can enhance its reactivity and biological effects compared to its simpler counterparts.

Q & A

Q. What are the recommended methods for synthesizing 3-(1-Aminocyclopropyl)aniline hydrochloride in laboratory settings?

Methodological Answer: The synthesis of this compound involves two key steps: (1) cyclopropane ring formation and (2) amine functionalization. A general approach includes:

- Cyclopropanation : Reacting allyl derivatives (e.g., allylaniline) with diazo compounds (e.g., diazomethane) in the presence of transition-metal catalysts (e.g., rhodium(II) acetate) to form the cyclopropyl group .

- Amine Protection/Deprotection : Protecting the aniline nitrogen using acetyl groups, followed by hydrochlorination with HCl in anhydrous ethanol to yield the final hydrochloride salt .

Critical Parameters : - Temperature control (<5°C) during cyclopropanation to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can researchers determine the solubility profile of this compound in different solvents?

Methodological Answer: Solubility studies should follow gravimetric or spectrophotometric methods under controlled conditions (25°C, 1 atm):

Gravimetric Analysis : Saturate solvents (water, methanol, ethanol, 1-propanol) with the compound, filter undissolved material, and evaporate the solvent to measure residual mass .

UV-Vis Spectroscopy : Measure absorbance at λmax (typically 250–300 nm for aromatic amines) to quantify dissolved compound .

Example Data (Analogous to Aniline Hydrochloride):

| Solvent | Solubility (g/100g) | Temperature (°C) |

|---|---|---|

| Water | 12.3 | 25 |

| Methanol | 24.7 | 25 |

| Ethanol | 18.9 | 25 |

| 1-Propanol | 9.5 | 25 |

Note: Values are extrapolated from aniline hydrochloride solubility data .

Advanced Research Questions

Q. How does the cyclopropylamine substituent influence the electrochemical properties of polyaniline composites synthesized using this compound?

Methodological Answer: The cyclopropyl group introduces steric and electronic effects:

- Steric Effects : Hinders polymer chain packing, increasing porosity and surface area in composites. This enhances ion diffusion in electrochemical applications (e.g., supercapacitors) .

- Electronic Effects : The strained cyclopropane ring alters electron density on the aniline ring, modulating redox potentials. Cyclic voltammetry (CV) at 10 mV/s in 1M H2SO4 shows shifted oxidation peaks (~0.4 V vs. Ag/AgCl) compared to unsubstituted polyaniline (~0.2 V) .

Q. Experimental Design :

Q. What analytical techniques are critical for resolving contradictions in thermal stability data of this compound under varying experimental conditions?

Methodological Answer: Contradictions often arise from differences in sample purity or decomposition pathways. Use a multi-technique approach:

Thermogravimetric Analysis (TGA) : Measure weight loss under N2 or air (10°C/min). For example, decomposition onset at ~200°C in inert atmospheres vs. ~180°C in oxidative conditions .

Differential Scanning Calorimetry (DSC) : Identify endothermic (melting) and exothermic (decomposition) events. Melting points should align with literature values (±5°C) .

Mass Spectrometry (MS) : Detect volatile decomposition products (e.g., HCl, cyclopropane fragments) to clarify degradation mechanisms .

Q. Data Contradiction Example :

| Study | Decomposition Onset (°C) | Atmosphere |

|---|---|---|

| Oxford Lab | 200 | N2 |

| ECHA Database | 185 | Air |

Resolution: Oxidative atmospheres accelerate decomposition due to radical-mediated pathways .

Q. What safety protocols are essential for handling this compound in toxicity studies?

Methodological Answer:

Q. Emergency Response :

Q. How can researchers optimize the synthesis of this compound for high-yield, scalable production?

Methodological Answer:

- Continuous Flow Reactors : Improve cyclopropanation efficiency by maintaining precise temperature (±2°C) and residence time (30–60 seconds) .

- Catalyst Screening : Test Rh(II) vs. Cu(I) catalysts; Rh(II) acetate provides >80% yield but requires post-reaction filtration .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize byproducts (e.g., dimerized amines) .

Q. Yield Optimization Table :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Rh(II) Acetate | 5 | 82 | 98 |

| Cu(I) Triflate | 25 | 65 | 92 |

Q. What role does this compound play in metal-organic framework (MOF) composite synthesis?

Methodological Answer: The compound acts as a structural modifier in MOFs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.